4-Chloro-2-(oxan-4-yloxy)aniline
Description
4-Chloro-2-(oxan-4-yloxy)aniline is a substituted aniline derivative featuring a chlorine atom at the para position (C4) and a tetrahydro-2H-pyran-4-yloxy (oxan-4-yloxy) group at the ortho position (C2). Its synthesis typically involves nucleophilic aromatic substitution reactions, where an oxan-4-yloxy group is introduced to a halogenated aniline precursor under basic conditions (e.g., DMF and DIPEA) . The compound’s purity (>95%) is confirmed via HPLC and NMR spectroscopy, and its molecular weight is validated by high-resolution mass spectrometry .
Properties
CAS No. |
1342210-13-2 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
4-chloro-2-(oxan-4-yloxy)aniline |
InChI |
InChI=1S/C11H14ClNO2/c12-8-1-2-10(13)11(7-8)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6,13H2 |
InChI Key |
PRILYVHSQWDZHP-UHFFFAOYSA-N |
SMILES |
C1COCCC1OC2=C(C=CC(=C2)Cl)N |
Canonical SMILES |
C1COCCC1OC2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The biological and physicochemical properties of 4-chloro-2-(oxan-4-yloxy)aniline are influenced by its substitution pattern. Below is a detailed comparison with analogous aniline derivatives:
Substituent Effects on Lipophilicity
Lipophilicity (logP) is critical for drug bioavailability. The oxan-4-yloxy group contributes moderate hydrophobicity compared to other substituents:
*Estimated based on structural analogs in . The oxan-4-yloxy group balances hydrophobicity and steric bulk, enhancing membrane permeability compared to smaller groups like fluoro .
Key Structural and Functional Differences
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